"1,2-Dithiolane-3-propanamine Hydrochloride"
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dithiolane-3-propanamine Hydrochloride can be synthesized through the oxidative cyclization of propane-1,3-dithiol with iodine in the presence of 2-methylbut-2-ene or with potassium permanganate adsorbed on copper sulfate . Another method involves the reaction of sodium tetrasulfide with 2,2-bis(bromomethyl)propane-1,3-diol .
Industrial Production Methods
While specific industrial production methods for 1,2-Dithiolane-3-propanamine Hydrochloride are not widely documented, the general approach involves the use of readily available starting materials and standard chemical synthesis techniques. The compound is typically produced in research laboratories and chemical manufacturing facilities under controlled conditions to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1,2-Dithiolane-3-propanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides can react with the amine group.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Alkylated amines
Scientific Research Applications
1,2-Dithiolane-3-propanamine Hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Dithiolane-3-propanamine Hydrochloride involves the unique reactivity of the dithiolane ring. The five-membered ring containing two sulfur atoms is prone to rapid thiol-disulfide exchange and ring-opening polymerization . This reactivity is exploited in various applications, including cell-uptake and reversible polymerization .
Comparison with Similar Compounds
Similar Compounds
1,2-Dithiolane-3-alkyl derivatives: These compounds contain similar dithiolane rings and are studied for their neuroprotective activity.
Thioctic acid: Another compound with a dithiolane ring, used in dynamic covalent chemistry and polymerization.
Uniqueness
1,2-Dithiolane-3-propanamine Hydrochloride is unique due to its specific structure, which includes an amine group attached to the dithiolane ring.
Properties
Molecular Formula |
C6H14ClNS2 |
---|---|
Molecular Weight |
199.8 g/mol |
IUPAC Name |
3-(dithiolan-3-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H13NS2.ClH/c7-4-1-2-6-3-5-8-9-6;/h6H,1-5,7H2;1H |
InChI Key |
KHLXOQJWRPUMPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSSC1CCCN.Cl |
Origin of Product |
United States |
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